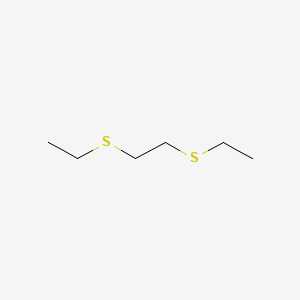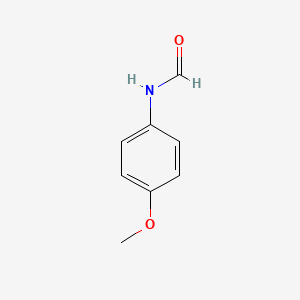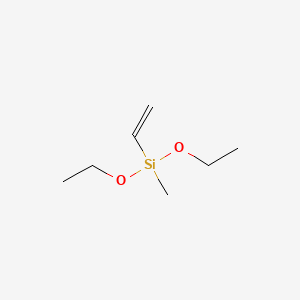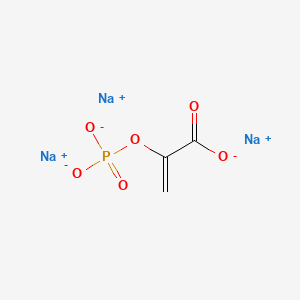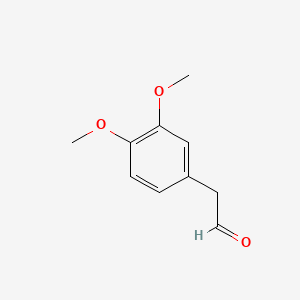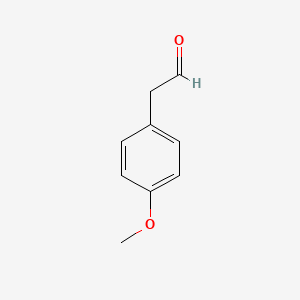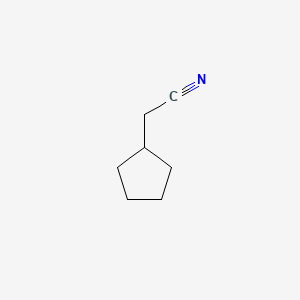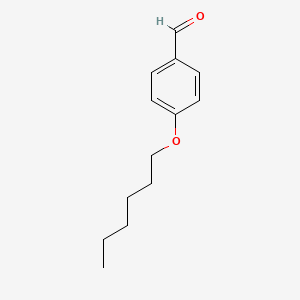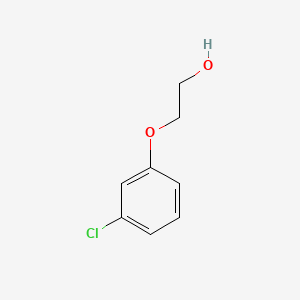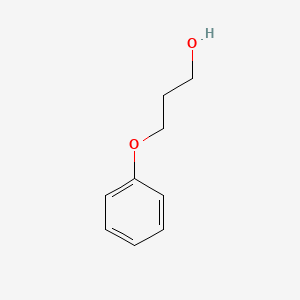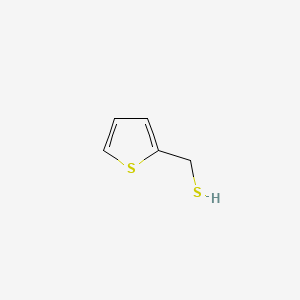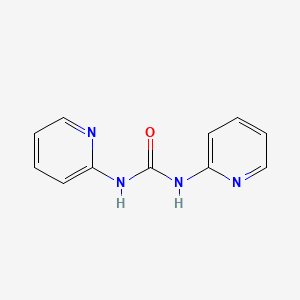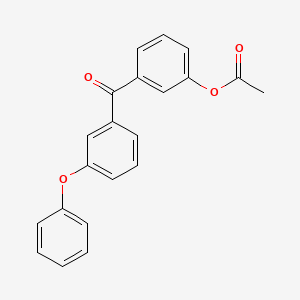
3-Acetoxy-3'-phenoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-3’-phenoxybenzophenone: is an organic compound with the molecular formula C21H16O4. It is a derivative of benzophenone, characterized by the presence of acetoxy and phenoxy groups attached to the benzene rings. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3-hydroxy-3’-phenoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-3’-phenoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
Scientific Research Applications
Chemistry: 3-Acetoxy-3’-phenoxybenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: Industrially, 3-Acetoxy-3’-phenoxybenzophenone is used in the manufacture of polymers and resins. It is also employed as a UV stabilizer in various plastic products .
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-phenoxybenzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The acetoxy and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzophenone: Lacks the acetoxy and phenoxy groups, making it less reactive in certain chemical reactions.
3-Hydroxy-3’-phenoxybenzophenone: Precursor to 3-Acetoxy-3’-phenoxybenzophenone, with a hydroxyl group instead of an acetoxy group.
Uniqueness: 3-Acetoxy-3’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .
Properties
IUPAC Name |
[3-(3-phenoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-11-5-7-16(13-19)21(23)17-8-6-12-20(14-17)25-18-9-3-2-4-10-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZADQJQQXAXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641640 |
Source


|
| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-73-7 |
Source


|
| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
